4-Chloro-2-(hydroxymethyl)-6-iodophenol
Description
4-Chloro-2-(hydroxymethyl)-6-iodophenol is a halogenated phenolic compound with the molecular formula C₇H₆ClIO₂ and a molecular weight of 300.47 g/mol. It features a phenol backbone substituted with chlorine (Cl) at position 4, a hydroxymethyl (-CH₂OH) group at position 2, and iodine (I) at position 6 . This compound is structurally notable for its combination of halogens (Cl and I) and a hydroxymethyl group, which influence its physicochemical properties and reactivity. It has been identified as a metabolite of the insecticide chlorantraniliprole, where it arises from hydroxylation and subsequent modifications .
Properties
IUPAC Name |
4-chloro-2-(hydroxymethyl)-6-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJMSRHEDODRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(hydroxymethyl)-6-iodophenol typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 4-chloro-2-(hydroxymethyl)phenol using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction proceeds as follows:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(hydroxymethyl)-6-iodophenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Chloro-2-(carboxymethyl)-6-iodophenol.
Reduction: 4-Chloro-2-(hydroxymethyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(hydroxymethyl)-6-iodophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(hydroxymethyl)-6-iodophenol involves its interaction with specific molecular targets. The presence of halogen atoms (chlorine and iodine) and the hydroxymethyl group allows it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
Halogenation Effects
- Chlorine vs. Iodine: The presence of iodine in this compound increases its molecular weight and polarizability compared to dichlorophenols (e.g., 2,4-dichlorophenol).
- Dichlorophenols: Simpler dichlorophenols like 2,4-dichlorophenol exhibit higher volatility and lower solubility in water due to reduced polarity, whereas the hydroxymethyl group in the target compound likely improves aqueous solubility .
Functional Group Influence
- Hydroxymethyl (-CH₂OH): This group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to non-hydroxylated chlorophenols. Similar hydroxymethylated structures are seen in intermediates for chelating agents (e.g., ).
- Imino and Benzodioxin Groups: Analogues like 4-Chloro-2-[(benzodioxin)imino]methyl-6-iodophenol () demonstrate how bulky substituents can sterically hinder reactivity, contrasting with the more accessible hydroxymethyl group in the target compound.
Toxicity and Environmental Impact
- Chlorophenols (e.g., 2,4-dichlorophenol) are known for their toxicity and persistence in the environment .
- As a metabolite of chlorantraniliprole, its environmental persistence and toxicity profile require further study, though parent compounds in this class are regulated due to moderate ecotoxicity .
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis routes for 4-Chloro-2-(hydroxymethyl)-6-iodophenol, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves stepwise functionalization of the phenolic backbone. Key steps include halogenation (chloro/iodo substitution) and hydroxymethylation via Mannich reactions or nucleophilic substitution. Solvents like ethanol or dichloromethane are used under controlled temperatures (40–60°C). Catalysts such as triethylamine may enhance reaction efficiency. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >98% purity .
Q. How can crystallographic data for this compound be accurately determined?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions. Data collection requires a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Software like SHELX (SHELXL for refinement) is used for structure solution, with hydrogen atoms placed geometrically and refined isotropically. Validation tools (e.g., PLATON) ensure structural integrity. For example, a related chlorophenol derivative showed orthorhombic crystal symmetry (space group Pna2₁) with Z = 4 .
Q. What analytical techniques are suitable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : H and C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm).
- FT-IR : Peaks at 3200–3400 cm⁻¹ (O-H stretch) and 1250–1300 cm⁻¹ (C-I stretch).
- GC-MS : Electron ionization (EI) at 70 eV to confirm molecular ion peaks (e.g., m/z 342 for C₇H₅ClIO₂).
- Elemental Analysis : Validate %C, %H, and %Cl against theoretical values .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and reactive properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model molecular orbitals, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites. For example, the iodine atom’s high electronegativity directs electrophilic attacks, while the hydroxymethyl group enhances hydrogen-bonding interactions. Exact exchange terms in functionals (e.g., Becke’s 1993 hybrid functional) improve thermochemical accuracy, with deviations <2.4 kcal/mol for atomization energies .
Q. How can contradictions in spectroscopic or solubility data across studies be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or crystallinity. For solubility:
- Use Hansen solubility parameters to select optimal solvents (e.g., DMSO for polar regions).
- Validate via UV-Vis spectroscopy at λ_max ≈ 270 nm.
- For NMR shifts: Standardize solvent and temperature (25°C). Conflicting data may stem from tautomerism; variable-temperature NMR can identify dynamic equilibria .
Q. What mechanistic insights explain its reactivity in cross-coupling or substitution reactions?
- Methodological Answer : The iodine substituent acts as a leaving group in Ullmann or Suzuki-Miyaura couplings. Kinetic studies (e.g., monitoring via HPLC) show pseudo-first-order dependence on palladium catalysts. The hydroxymethyl group stabilizes transition states via hydrogen bonding, as shown in DFT-calculated Gibbs free energy profiles (ΔG‡ ≈ 25–30 kcal/mol). Competing pathways (e.g., SN2 vs. radical mechanisms) are distinguished using radical traps (TEMPO) or isotopic labeling .
Q. What strategies mitigate degradation during long-term storage?
- Methodological Answer :
- Light Sensitivity : Store in amber vials under argon at −20°C.
- Thermal Stability : TGA-DSC analysis reveals decomposition onset at ~150°C.
- Hydrolytic Stability : Lyophilization reduces water content; FT-IR monitors O-H stretching shifts post-storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
